2-(2-Chlorophenyl)ethanethioamide

Description

Significance of Thioamide Functionality in Organic Chemistry and Medicinal Science

The thioamide group, where a sulfur atom replaces the oxygen of a conventional amide, is of considerable interest in both organic and medicinal chemistry. nih.govtandfonline.com This single-atom substitution makes thioamides close isosteres of amides, sharing similar geometries, yet possessing distinct electronic and physical properties. nih.govchemrxiv.org

In comparison to their amide counterparts, thioamides have a longer carbon-sulfur double bond and are stronger hydrogen bond donors but weaker acceptors. nih.gov The presence of the larger, more polarizable sulfur atom often increases the lipophilicity of a molecule, which can enhance its ability to permeate biological membranes. tandfonline.com

From a synthetic perspective, thioamides are valuable building blocks, particularly in the synthesis of various sulfur-containing heterocycles. nih.govtandfonline.com In medicinal chemistry, the incorporation of a thioamide moiety is a recognized strategy in drug design to modulate a compound's biological activity, stability, and pharmacokinetic profile. tandfonline.comresearchgate.net Thioamides are found in several clinically approved drugs, such as the antithyroid agents propylthiouracil (B1679721) and thiamazole, and the antituberculosis antibiotics ethionamide (B1671405) and protionamide. chemrxiv.org

The functional group is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. nih.govtandfonline.comiasp-pain.org In peptide science, replacing an amide with a thioamide has been shown to increase the peptide's resistance to enzymatic degradation (proteolytic stability) and improve its conformational stability. nih.govchemrxiv.org

Contextualization of Halogenated Phenyl-Substituted Aliphatic Thioamides

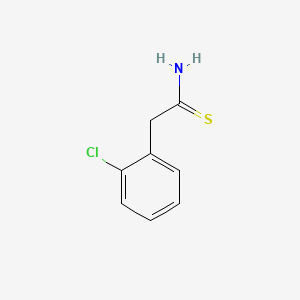

2-(2-Chlorophenyl)ethanethioamide is a member of the structural class of halogenated phenyl-substituted aliphatic thioamides. This class of compounds is characterized by three key features: a halogen atom (in this case, chlorine), an aromatic phenyl ring, and an aliphatic thioamide side chain. The presence and position of the halogen on the phenyl ring can significantly influence the molecule's electronic properties, reactivity, and biological interactions.

The chlorine atom at the ortho-position of the phenyl ring in this compound introduces specific steric and electronic effects that differentiate it from its non-halogenated or differently substituted analogues. Halogenation is a common strategy in medicinal chemistry to alter a molecule's metabolic stability and binding affinity to biological targets. Research into related structures, such as 2-chlorophenothiazine (B30676) derivatives, has explored their synthesis and potential antibacterial activities, highlighting the interest in chlorinated aromatic structures in the development of bioactive compounds. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)ethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNGSSBBHSWKFCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=S)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384517 | |

| Record name | 2-(2-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729475 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

673476-96-5 | |

| Record name | 2-(2-chlorophenyl)ethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-CHLOROPHENYL)ETHANETHIOAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 2 Chlorophenyl Ethanethioamide

Exploration of Direct Thioamidation Routes

Direct thioamidation involves the conversion of the carbonyl group of an amide into a thiocarbonyl group. This is a common and often straightforward approach to thioamide synthesis.

Thionation Strategies for Corresponding Acetamides

The most prevalent method for the direct synthesis of 2-(2-chlorophenyl)ethanethioamide is the thionation of its corresponding amide precursor, 2-(2-chlorophenyl)acetamide (B170213). This transformation is typically accomplished using specialized thionating reagents.

Lawesson's Reagent: Lawesson's reagent, a sulfur- and phosphorus-containing compound, is a widely used and effective reagent for the conversion of amides to thioamides. numberanalytics.comunict.it The reaction generally involves heating the amide with Lawesson's reagent in an anhydrous, high-boiling solvent such as toluene (B28343) or xylene. nih.gov The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group of the amide. nih.govthieme-connect.com

Table 1: Thionation of 2-(2-chlorophenyl)acetamide using Lawesson's Reagent

| Reagent | Solvent | Temperature | Reaction Time | Yield |

| Lawesson's Reagent | Toluene | Reflux | 2-24 h | Good to Excellent |

Phosphorus Pentasulfide (P₄S₁₀): Another classical reagent for thionation is phosphorus pentasulfide (P₄S₁₀). researchgate.net Similar to Lawesson's reagent, the reaction is typically carried out at elevated temperatures in a non-polar solvent. While effective, P₄S₁₀ can sometimes lead to the formation of byproducts and may require more stringent reaction conditions compared to Lawesson's reagent. researchgate.net

Multi-Component Reactions for Ethanethioamide Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like thioamides in a single step from three or more starting materials. synarchive.com

Willgerodt-Kindler Reaction: The Willgerodt-Kindler reaction is a classical MCR that can be adapted for the synthesis of this compound. wikipedia.orgthieme-connect.deorganic-chemistry.org This reaction typically involves the treatment of an aryl alkyl ketone, in this case, 2'-chloroacetophenone, with elemental sulfur and a secondary amine, such as morpholine (B109124) or piperidine. wikipedia.orgthieme-connect.demsu.edu The reaction proceeds through the formation of an enamine, followed by sulfurization and rearrangement to yield the terminal thioamide. wikipedia.orgthieme-connect.de Microwave irradiation has been shown to accelerate this transformation significantly. msu.edu

Three-Component Reactions with Aldehydes: Thioamides can also be synthesized through a three-component reaction involving an aldehyde, an amine, and a sulfur source. chemistryviews.orgmdpi.com For the synthesis of N-substituted derivatives of this compound, 2-chlorobenzaldehyde (B119727) can be reacted with an appropriate amine and elemental sulfur. mdpi.comorganic-chemistry.org This method provides a direct route to a variety of thioamide analogues. A transition-metal-free, one-pot synthesis of thioamides has been developed using chlorohydrocarbons, amides, and elemental sulfur. chemistryviews.org

Synthesis through Phenylacetonitrile Derivatives and Related Precursors

An alternative strategy for the synthesis of this compound involves the use of 2-(2-chlorophenyl)acetonitrile as a key precursor.

Nitrile-Thioamide Interconversion Techniques

The direct conversion of a nitrile group to a thioamide is a well-established transformation.

Reaction with Hydrogen Sulfide (B99878) (H₂S): The most direct method for this conversion is the reaction of the nitrile with hydrogen sulfide gas, often in the presence of a basic catalyst such as ammonia (B1221849) or an amine. This reaction, known as thiohydrolysis, can be performed in a suitable solvent like pyridine (B92270) or ethanol.

Use of Thioacetic Acid: A milder and more versatile method involves the reaction of the nitrile with thioacetic acid in the presence of a base like calcium hydride. organic-chemistry.org This approach has been shown to be effective for a range of aliphatic and aromatic nitriles and tolerates various functional groups. organic-chemistry.org The reaction proceeds by the formation of a nucleophilic calcium thiolate, which then attacks the nitrile. organic-chemistry.org

Modification of the 2-Chlorophenyl Moiety in Pre-formed Thioamides

While less common, it is theoretically possible to modify the 2-chlorophenyl ring of a pre-formed thioamide. This would typically involve transition-metal-catalyzed cross-coupling reactions. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling could potentially be used to replace the chlorine atom with other functional groups. researchgate.netyoutube.comnih.govnih.gov However, the success of such reactions would depend on the compatibility of the thioamide functional group with the catalytic system, as sulfur can sometimes poison the catalyst. researchgate.net

Asymmetric Synthesis and Stereochemical Control in this compound Analogues

The development of asymmetric methods to synthesize chiral thioamides is an area of growing interest, as these compounds can serve as valuable chiral building blocks and potential therapeutic agents.

From Prochiral Ketones: One approach to chiral thioamides involves the asymmetric synthesis of chiral amines from prochiral ketones, which can then be converted to the corresponding thioamides. For example, a one-pot method for the asymmetric synthesis of tert-butanesulfinyl-protected amines from ketones has been described, which could be adapted for this purpose. nih.gov

Atropisomeric Thioamides: The synthesis of atropisomeric thioamides, which possess axial chirality due to restricted rotation around a single bond, has also been explored. thieme-connect.comnih.govmdpi.comrsc.org These methods often rely on the use of chiral auxiliaries or catalysts to control the stereochemistry during the formation of the C-N bond or a subsequent transformation. While not directly applied to this compound, these strategies could be adapted for the synthesis of its chiral analogues. For instance, enantioselective C-H functionalization using chiral rhodium complexes has been used to create biaryl atropisomers.

Catalytic Approaches and Green Chemistry Principles in Synthesis

The synthesis of thioamides, including this compound, has traditionally relied on stoichiometric thionating agents like phosphorus pentasulfide or Lawesson's reagent. While effective, these reagents often present challenges related to toxicity, difficult purification, and significant waste generation. In alignment with the principles of green chemistry, modern research has focused on developing catalytic and more environmentally benign alternatives that offer improved efficiency, safety, and sustainability. nih.govsemanticscholar.org These advanced methodologies prioritize the use of safer solvents, reduction of energy consumption, and minimization of hazardous byproducts. ijprt.org

A significant green approach in thioamide synthesis involves the use of deep eutectic solvents (DES). rsc.org A common DES, formed from a mixture of choline (B1196258) chloride and urea, can function as both the reaction medium and a catalyst, eliminating the need for volatile and toxic organic solvents. rsc.org This system facilitates the three-component Willgerodt-Kindler reaction, which can produce thioamides from carbonyl compounds, amines, and elemental sulfur under mild heating. rsc.orgchemrxiv.org The biodegradability and recyclability of the DES further enhance the green credentials of this method. rsc.org

Another strategy focuses on the direct conversion of nitriles to thioamides. One such method employs the reaction of a nitrile with thioacetic acid in the presence of calcium hydride. This approach is notable for its mild, solvent-free conditions and high yields. organic-chemistry.org Crucially for the synthesis of this compound, this method is compatible with haloaryl compounds, avoiding unwanted side reactions like nucleophilic aromatic substitution that can occur with other sulfide-based reagents. organic-chemistry.org The mechanism is thought to involve the formation of a nucleophilic calcium thiolate, which efficiently attacks the nitrile carbon.

For industrial-scale production, heterogeneous catalysis offers a pathway for continuous processing and simplified catalyst recovery. A patented process describes the synthesis of thioamides from the corresponding nitrile and hydrogen sulfide over a solid contact catalyst. google.com This reaction is conducted at elevated temperature and pressure, utilizing catalysts such as active silica, active alumina, or synthetic silica-alumina gel combinations. google.com While the energy requirements are high, this method avoids harsh chemical reagents and allows for the recycling of unreacted starting materials, which simplifies purification. google.com

The principles of green chemistry are also evident in multicomponent reactions that construct thioamides in a single step from simple precursors. For instance, a transition-metal-free, one-pot synthesis can generate thioamides from a chlorohydrocarbon, an amide, and elemental sulfur. researchgate.net This approach is advantageous as it avoids residual transition metals in the final product and minimizes the formation of byproducts. researchgate.net

Below is a comparative overview of various synthetic approaches applicable to the synthesis of this compound, evaluated on the basis of green chemistry principles.

Interactive Data Table: Comparison of Synthetic Methods for Thioamides

| Method | Catalyst / Reagent | Starting Materials | Solvent | Key Advantages | Green Chemistry Considerations |

| Deep Eutectic Solvent (DES) Method | Choline chloride/urea | Aldehyde/Ketone, Amine, Sulfur | Deep Eutectic Solvent | Mild conditions, recyclable solvent/catalyst, high yields. rsc.org | Use of biodegradable, non-toxic solvent; reduced energy consumption. rsc.orgchemrxiv.org |

| Calcium Hydride Method | Calcium hydride / Thioacetic acid | Nitrile | Solvent-free | High yields, excellent functional group tolerance (incl. halogens). organic-chemistry.org | Atom economical, avoids hazardous solvents and harsh reagents. organic-chemistry.org |

| Heterogeneous Catalysis | Silica-alumina gel | Nitrile, Hydrogen sulfide | None (gas/liquid phase) | Suitable for large-scale, continuous production; easy catalyst separation. google.com | High energy input (temp/pressure), but avoids toxic chemical reagents. google.com |

| Multicomponent Reaction | None (elemental sulfur) | Chlorohydrocarbon, Amide, Sulfur | Varies | Transition-metal-free, one-pot synthesis. researchgate.net | Avoids toxic metal catalysts, good atom economy. researchgate.net |

Reactivity, Mechanistic Studies, and Chemical Transformations of 2 2 Chlorophenyl Ethanethioamide

Fundamental Reactivity of the Thiocarbonyl Group and Adjacent Carbon

The thioamide group is a unique functional group that exhibits reactivity towards both nucleophiles and electrophiles, a characteristic that makes it a versatile intermediate in organic synthesis. nih.gov The carbon-sulfur double bond (C=S) is weaker than the carbon-oxygen double bond (C=O) in amides, rendering thioamides more reactive. nih.gov

Nucleophilic Additions and Substitutions

The thiocarbonyl carbon of 2-(2-chlorophenyl)ethanethioamide is electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of its chemical transformations. Thioamides are generally more resistant to hydrolysis than their amide counterparts. nih.gov However, under certain conditions, nucleophilic attack at the thiocarbonyl carbon can lead to addition or substitution reactions.

The reactivity of the thioamide can be enhanced by N-activation, for instance, by reaction with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O), which decreases the nN→π*C=S resonance and makes the thiocarbonyl carbon more susceptible to nucleophilic attack. rsc.org This strategy can be employed for transformations such as the direct transamidation of thioamides. nih.gov

Electrophilic Reactions and Derivatization

The sulfur atom of the thiocarbonyl group is nucleophilic and readily reacts with electrophiles. This is a key aspect of its role in synthesis. nih.gov S-alkylation of thioamides with alkyl halides is a common reaction, leading to the formation of thioimidate salts. These intermediates are highly reactive and can be used in various subsequent transformations.

Furthermore, the nitrogen atom of the primary thioamide can also react with electrophiles, particularly after deprotonation. The N-H protons of thioamides are more acidic than those of amides. nih.gov The reaction of thioamides with electrophiles can also be directed towards the nitrogen atom, for instance, in the presence of a base.

Role as a Building Block in Heterocyclic Synthesis

Thioamides are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, with the synthesis of thiazoles being a prominent example. bepls.comnih.gov

Cyclization Reactions to Form Thiazole (B1198619) Derivatives

The most well-known method for synthesizing thiazoles from thioamides is the Hantzsch thiazole synthesis. chemhelpasap.comsynarchive.com This reaction involves the condensation of a thioamide with an α-haloketone. chemhelpasap.comsynarchive.com In the case of this compound, it can react with various α-haloketones to produce 2-substituted-4-(2-chlorobenzyl)thiazoles.

The mechanism of the Hantzsch synthesis involves the initial nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration to form the aromatic thiazole ring. nih.gov The reaction is often carried out by heating the reactants in a suitable solvent. chemhelpasap.com Microwave-assisted Hantzsch reactions have also been reported to be efficient, often leading to higher yields and shorter reaction times. nih.gov

Table 1: Representative Examples of Hantzsch Thiazole Synthesis

| Thioamide | α-Haloketone | Product |

| Thiobenzamide (B147508) | 3-Chloroacetylacetone | 2-Phenyl-4-acetyl-5-methylthiazole |

| Thiourea | 2-Bromoacetophenone | 2-Amino-4-phenylthiazole |

| N-Phenylthiourea | 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanone | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine |

This table presents examples of the Hantzsch thiazole synthesis with different thioamides and α-haloketones to illustrate the general reaction scope. nih.govresearchgate.net

Condensation Reactions with Amines and Other Nucleophiles

Thioamides can undergo condensation reactions with various nucleophiles. For instance, the reaction of thioamides with amines can lead to the formation of amidines. The reaction conditions for such transformations can be critical. For example, the condensation of thiobenzamides with other thioamides in the presence of an acid and a halide source can lead to 1,2,4-thiadiazole (B1232254) derivatives. rsc.org

The reactivity of thioamides in condensation reactions can be influenced by the presence of electron-donating or electron-withdrawing groups on the thioamide. rsc.org The 2-chlorophenyl group in this compound, being electron-withdrawing, would be expected to influence the reactivity of the thioamide group in such condensation reactions.

Investigations into Reaction Kinetics and Thermodynamics

Kinetic studies on the hydrolysis of thioamides have been conducted, revealing the influence of factors such as pH and temperature. rsc.orgacs.org For instance, the hydrolysis of thioacetamide (B46855) has been studied to understand its mechanism and kinetics. acs.org The hydrolysis of thioamides can be promoted by metal ions, such as gold(III), which form adducts with the sulfur atom, facilitating the subsequent attack by water. rsc.org

The kinetics of the Hantzsch thiazole synthesis have also been investigated. A study on the reaction of thiobenzamide with 3-chloroacetylacetone revealed a second-order rate constant with respect to both reactants. researchgate.net The activation energy for this reaction was determined, providing quantitative information about the reaction barrier. researchgate.net The rate of such reactions can be influenced by the solvent system and the presence of salts. researchgate.net

Table 2: Kinetic Data for the Reaction of Thiobenzamide with 3-Chloroacetylacetone

| Temperature (K) | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 303 | 0.0125 | 48.82 |

| 308 | 0.0195 | 48.82 |

| 313 | 0.0302 | 48.82 |

| 318 | 0.0468 | 48.82 |

This table presents kinetic data for a representative Hantzsch thiazole synthesis to illustrate the temperature dependence of the reaction rate. Data sourced from a study on the kinetics of thiazole formation. researchgate.net

Thermodynamic data for thioamide reactions is less common in the literature compared to kinetic data. The thermodynamics of ATP hydrolysis, a well-studied biochemical reaction, can provide a conceptual framework for understanding the energetics of coupled reactions, where an unfavorable reaction can be driven by a thermodynamically favorable one. youtube.com While not directly related to this compound, this principle is fundamental to understanding how complex syntheses involving multiple steps can be energetically feasible.

Lack of Published Research on the Carbanion Chemistry of this compound

A thorough review of available scientific literature reveals a notable absence of published research specifically detailing the reactivity, mechanistic studies, and chemical transformations of This compound , particularly concerning carbanion generation and subsequent electrophilic trapping. While the broader fields of carbanion chemistry and the reactivity of thioamides are well-documented, specific studies focusing on this particular compound are not present in the surveyed academic databases and chemical literature.

The synthesis and reactivity of related compounds, such as 2-chlorophenyl carboxamides and other thioamide derivatives, have been subjects of scientific inquiry. elsevierpure.comnih.govnih.gov These studies often explore their utility in the synthesis of biologically active molecules and heterocyclic systems. elsevierpure.comnih.govnih.govmdpi.com General methodologies for the generation of carbanions from various organic precursors and their subsequent reactions with a wide array of electrophiles are also extensively reported. researchgate.netgoogle.comrsc.orgrug.nluni-regensburg.denih.gov These methods include the use of strong bases, organometallic reagents, and more recently, photocatalytic approaches to generate carbanionic intermediates from C-H bonds. rsc.orguni-regensburg.de

However, the application of these general principles to This compound has not been specifically described. Consequently, there is no available data on the conditions required to deprotonate the α-carbon to the thioamide group in this molecule, nor are there examples of trapping the resulting carbanion with electrophiles. The unique electronic and steric influences of the 2-chlorophenyl group and the thioamide functionality would likely impart specific reactivity to the α-protons, but without experimental data, any discussion would be purely speculative.

Due to the lack of specific research on the carbanion chemistry of This compound , it is not possible to provide detailed research findings, mechanistic insights, or data tables for its reactions involving carbanion generation and electrophilic trapping as requested.

Advanced Spectroscopic and Computational Characterization of 2 2 Chlorophenyl Ethanethioamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a cornerstone for the definitive structural elucidation of organic molecules in solution. For 2-(2-chlorophenyl)ethanethioamide, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of its proton and carbon skeletons.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the chlorophenyl ring and the aliphatic protons of the ethanethioamide moiety. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the chlorine atom and the thioamide group.

Similarly, the ¹³C NMR spectrum provides crucial information about the carbon framework. The number of unique carbon signals confirms the molecular symmetry. The chemical shifts of the aromatic carbons are modulated by the chloro-substituent, while the carbonyl-like carbon of the thioamide group (C=S) is expected to resonate at a characteristic downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20 - 7.50 (m) | 127.0 - 135.0 |

| CH₂ | ~3.80 (s) | ~45.0 |

| C=S | - | ~200.0 |

| Aromatic C-Cl | - | ~133.0 |

| Aromatic C-C | - | ~138.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions. 'm' denotes a multiplet and 's' denotes a singlet.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional NMR experiments are indispensable for establishing the connectivity between protons and carbons and for probing the spatial relationships within the molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling between adjacent protons. For this compound, COSY spectra would confirm the connectivity within the aromatic spin system of the chlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the specific ¹³C signals to their attached protons, such as the CH₂ group and the aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the CH₂ protons and the aromatic carbons, as well as the C=S carbon, would firmly establish the ethanethioamide linkage to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to investigate the preferred conformation of the molecule, for example, the orientation of the thioamide group relative to the aromatic ring. rsc.orgresearchgate.netnp-mrd.org

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. oatext.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the thioamide, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C=S stretching vibration. The C-Cl stretching frequency will also be observable.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C=S bond, often produce strong Raman signals.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H Stretch | 3300 - 3100 | 3300 - 3100 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 | 3000 - 2850 |

| C=C Aromatic Stretch | 1600 - 1450 | 1600 - 1450 |

| C=S Stretch | 1250 - 1020 | 1250 - 1020 |

| C-N Stretch | 1400 - 1200 | 1400 - 1200 |

| C-Cl Stretch | 800 - 600 | 800 - 600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₈H₈ClNS), distinguishing it from other compounds with the same nominal mass. The expected monoisotopic mass is approximately 185.0119.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion, in this case, the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides a "fingerprint" of the molecule and allows for detailed structural elucidation.

For this compound, key fragmentation pathways could include:

Alpha-cleavage: Cleavage of the bond adjacent to the thioamide group, potentially leading to the loss of the thioamide moiety or the chlorophenylmethyl radical.

Loss of small molecules: Elimination of molecules such as H₂S, HCl, or HCN.

Cleavage of the chlorophenyl ring: Fragmentation of the aromatic ring itself.

Analysis of these fragmentation patterns allows for the confirmation of the connectivity and the different structural units within the molecule.

Table 3: Potential Fragment Ions in the MS/MS Spectrum of this compound

| m/z of Fragment Ion | Possible Structure/Loss |

| [M - SH]⁺ | Loss of a sulfhydryl radical |

| [M - Cl]⁺ | Loss of a chlorine radical |

| [M - C₂H₄NS]⁺ | Loss of the ethanethioamide side chain |

| [C₇H₆Cl]⁺ | Chlorotropylium ion |

| [C₆H₄Cl]⁺ | Chlorophenyl cation |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides crucial information about the electronic transitions within a molecule. For this compound, the presence of the phenyl ring and the thioamide group are expected to give rise to characteristic absorption bands.

Thioamides, in general, display a red-shifted π-to-π* absorption compared to their amide counterparts. nih.gov The UV absorption maximum for a simple thioamide like thioacetamide (B46855) is around 265 nm. nih.gov For this compound, the conjugation with the chlorophenyl ring is expected to influence the position and intensity of this band. The electronic spectrum is likely to be characterized by transitions involving the π-orbitals of the aromatic system and the thioamide moiety.

While no specific experimental UV-Vis spectrum for this compound is readily available in the reviewed literature, data from analogous compounds can provide an estimate. For instance, a related compound, (Z)-5-(4-nitrobenzylidene)-3-N(3-chlorophenyl)-2-thioxothiazolidin-4-one, which also contains a chlorophenyl group attached to a sulfur-containing heterocyclic system, exhibits strong π→π* transitions. bohrium.comresearchgate.net It is anticipated that the UV-Vis spectrum of this compound would show characteristic absorptions related to the electronic transitions within the molecule.

Chiroptical methods, such as circular dichroism (CD), are powerful techniques for studying chiral molecules. Although this compound is not inherently chiral, it could be studied in a chiral environment or if derivatized to introduce a chiral center. Thioamides are known to possess a unique circular dichroism signature, which can be useful in probing the conformational details of peptides and other biomolecules where a thioamide linkage is introduced. nih.gov

Quantum Chemical Studies (DFT) on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the properties of molecules like this compound.

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic properties and reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. biointerfaceresearch.com

For this compound, the HOMO is expected to be localized primarily on the thioamide group and the phenyl ring, which are the more electron-rich parts of the molecule. biointerfaceresearch.com The LUMO, on the other hand, is likely to have significant contributions from the aromatic ring and the C=S bond. The distribution of these orbitals dictates the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.

A hypothetical representation of the HOMO-LUMO analysis for this compound is presented in the table below, based on general principles and data from analogous compounds.

| Parameter | Description | Expected Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relatively high due to the presence of the electron-donating thioamide group and phenyl ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Lowered by the presence of the electron-withdrawing chlorine atom and the C=S bond. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A moderate gap, indicating a balance between stability and reactivity. |

DFT calculations are a powerful tool for predicting various spectroscopic parameters, including vibrational frequencies (IR and Raman) and electronic absorption spectra (UV-Vis). mdpi.com These theoretical predictions can be compared with experimental data to validate the computational model and gain a deeper understanding of the spectral features. For instance, the vibrational frequencies of N-chlorophenyl-based acetamides have been successfully assigned with the aid of DFT calculations. xisdxjxsu.asia

The prediction of UV-Vis spectra using Time-Dependent DFT (TD-DFT) can elucidate the nature of the electronic transitions responsible for the observed absorption bands. researchgate.net While experimental data for this compound is not available for direct comparison, the established accuracy of DFT for similar molecules suggests that it would provide reliable predictions for its spectroscopic properties. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and interactions with its environment over time. researchgate.netnih.gov An MD simulation of this compound, for example in a solvent or interacting with a biological macromolecule, would involve the use of a suitable force field that accurately describes the intramolecular and intermolecular forces.

MD simulations can reveal how the molecule explores different conformations, the flexibility of its structure, and the nature of its interactions with surrounding molecules. dovepress.com Analysis of the simulation trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify the more flexible regions of the molecule.

Radial Distribution Functions (RDFs): To characterize the interactions between specific atoms of the molecule and solvent molecules or other solutes.

Hydrogen Bonding Analysis: To quantify the formation and lifetime of hydrogen bonds, which are crucial for the interactions of the thioamide group.

Such simulations are particularly valuable for understanding how this compound might behave in a biological system, for instance, when interacting with a protein binding site. researchgate.netrsc.orgnih.gov

Biological Activity and Pharmacological Potential of 2 2 Chlorophenyl Ethanethioamide and Its Derivatives

Antimicrobial Activity Profile

While direct studies on the antimicrobial effects of 2-(2-Chlorophenyl)ethanethioamide are not available, research into related thioamide and thiophene (B33073) derivatives has revealed significant antimicrobial properties.

In Vitro Evaluation Against Bacterial Pathogens (Gram-Positive and Gram-Negative)

A variety of thiophene derivatives, which share a sulfur-containing heterocyclic ring system, have been synthesized and evaluated for their antibacterial action. For instance, certain thiophene derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. sphinxsai.com One study highlighted a derivative with a 4-chloro benzylidene substitution that showed comparable activity against both types of organisms. sphinxsai.com Other derivatives containing 2-chloro, 2-nitro, and 2-hydroxy substitutions exhibited moderate activity. sphinxsai.com

Similarly, novel 2-(substituted)-4-[2-(10-p-chlorobenzyl)phenothiazinyl]-6-(substituted aryl)pyrimidines, which incorporate a substituted chlorophenyl moiety, have been synthesized and tested. ej-chem.org In these studies, p-substituted fluoro compounds showed good activity against B. subtilis and E. faecium. ej-chem.org The antimicrobial activities of these compounds were evaluated using the Filter Paper Disc Method. ej-chem.org

The minimum inhibitory concentrations (MICs) for some thiophene derivatives against colistin-resistant A. baumannii and E. coli have been determined, with values ranging from 4 to >64 mg/L. researchgate.net Specifically, certain thiophene derivatives exhibited MIC50 values between 16 and 32 mg/L for colistin-resistant A. baumannii and between 8 and 32 mg/L for colistin-resistant E. coli. researchgate.net

Assessment of Antifungal Efficacy

The antifungal potential of thioamide and thiophene derivatives has also been a subject of investigation. A study on 2-chloro-N-phenylacetamide, a related acetamide, demonstrated its fungicidal effects against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov The minimum inhibitory concentration (MIC) values for this compound, referred to as A1Cl, ranged from 16 to 256 μg/ml. nih.gov

Furthermore, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing promising fungicidal activities, particularly against cucumber downy mildew. mdpi.com Two compounds from this series, 4a and 4f, exhibited excellent EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. mdpi.com In field trials, a 10% EC formulation of compound 4f displayed superior efficacy compared to commercial fungicides. mdpi.com

Some synthesized thiophene derivatives showed minimal antifungal activity when compared to the standard drug ketoconazole, with only those bearing chloro, hydroxy, and nitro benzylidene substitutions demonstrating some effect. sphinxsai.com

Anticancer and Antiproliferative Investigations

The exploration of thioamide and related derivatives as potential anticancer agents has yielded promising results, with several studies focusing on their cytotoxicity, mechanisms of action, and enzyme inhibition properties.

Cytotoxicity Studies in Cancer Cell Lines

A number of studies have evaluated the in vitro cytotoxicity of various thioamide and thiophene derivatives against a range of human cancer cell lines. For example, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have been synthesized and tested for their anticancer activity. nih.gov These compounds generally showed better cytotoxic activity against the PC3 (prostate carcinoma) cell line compared to MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cell lines. nih.gov Notably, compounds with a nitro moiety (2a-2c) demonstrated higher cytotoxicity than those with a methoxy (B1213986) moiety (2d-2f). nih.gov

Another study focused on thiophene carboxamide derivatives as biomimetics of the anticancer drug Combretastatin A-4. mdpi.com Among the synthesized series, compounds 2b and 2e were the most active against the Hep3B cancer cell line, with IC50 values of 5.46 and 12.58 µM, respectively. mdpi.com These compounds showed negligible toxicity against normal cell lines. mdpi.com

Thiazole (B1198619) derivatives bearing a phthalimide (B116566) structure have also been investigated for their anticancer potential. nih.gov Compound 5b from this series was found to be the most potent derivative against MCF-7 cells, with an IC50 value of 0.2±0.01 µM. nih.gov Compounds 5k and 5g also showed strong cytotoxic activity against MDA-MB-468 and PC-12 cells, with IC50 values of 0.6±0.04 µM and 0.43±0.06 µM, respectively. nih.gov

The following table summarizes the cytotoxic activity of selected derivatives:

| Compound/Derivative Class | Cell Line | IC50 Value | Reference |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 µM | nih.gov |

| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 | 100 µM | nih.gov |

| Thiophene Carboxamide Derivative (2b) | Hep3B | 5.46 µM | mdpi.com |

| Thiophene Carboxamide Derivative (2e) | Hep3B | 12.58 µM | mdpi.com |

| Phthalimide Derivative (5b) | MCF-7 | 0.2±0.01 µM | nih.gov |

| Phthalimide Derivative (5k) | MDA-MB-468 | 0.6±0.04 µM | nih.gov |

| Phthalimide Derivative (5g) | PC-12 | 0.43±0.06 µM | nih.gov |

Elucidation of Cellular Mechanisms of Action (e.g., Apoptosis Induction)

The anticancer effects of these derivatives are often linked to their ability to induce apoptosis, or programmed cell death. For instance, novel compounds featuring a thiophene carboxamide scaffold were found to induce morphological changes characteristic of apoptosis in A375, HT-29, and MCF-7 cells. mdpi.com Treatment with these compounds also enhanced the signal intensity of cancer cells stained with a caspase-3/7 antibody, strongly suggesting the activation of the apoptotic pathway. mdpi.com One particular compound, MB-D2, selectively induced apoptosis in cancer cells without significantly affecting normal HaCaT cells. mdpi.com

Similarly, a thioamide-containing compound, referred to as compound 27, was found to promote apoptosis and induce G1 cell cycle arrest in HepG2 cells. nih.gov The pro-apoptotic activity of synthetic 1,3-thiazole incorporated phthalimide derivatives has also been demonstrated through DNA fragmentation and caspase-3 activity assays, indicating that their cytotoxic effects are related to apoptosis induction via the intrinsic pathway. nih.gov

Enzyme Inhibition Assays (e.g., Phospholipase C)

The enzymatic inhibition potential of thioamide-related structures has been explored as a possible mechanism for their pharmacological effects. While direct inhibition of Phospholipase C by this compound has not been reported, studies on other gold-containing compounds with thio-moieties have shown inhibitory effects on this enzyme. nih.gov For example, aurothiomalate (B1210753) and various (triethylphosphine)gold complexes have been shown to inhibit Phospholipase C from human blood platelets in vitro. nih.gov

Phosphoinositide-specific phospholipase C (PLC) is a key enzyme in signal transduction, and its direct activation has been demonstrated by a compound identified as m-3M3FBS (2,4,6-trimethyl-N-(meta-3-trifluoromethyl-phenyl)-benzenesulfonamide). doi.org This highlights that structurally related sulfonamides can directly modulate PLC activity. doi.org

Furthermore, thioamide-based peptides have been developed as potent and specific inhibitors of other enzymes, such as cysteine protease cathepsin L, which is upregulated in many cancers. nih.gov

Antitubercular Activity Studies

The rising prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new antitubercular agents with novel mechanisms of action. mdpi.com Derivatives of chloro-phenyl containing compounds have shown significant promise in this area.

Research into related heterocyclic structures has identified potent antitubercular agents. For instance, a series of 2-aminothiazoles, developed from a high-throughput screening scaffold, demonstrated substantial activity against Mtb. nih.gov Modification of the N-2 position of the aminothiazole ring with substituted benzoyl groups led to a more than 128-fold improvement in antitubercular activity. nih.gov One of the most effective analogues, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine, exhibited a minimum inhibitory concentration (MIC) of 0.024 µM. nih.gov

Similarly, studies on 2-mercaptobenzothiazole (B37678) derivatives identified compounds with potent bactericidal effects against Mtb. nih.govrsc.org Compounds C3 and C4 from a synthesized series were particularly potent, with high safety index values. nih.gov The bactericidal nature of these compounds was confirmed, showing a significant reduction in bacterial load at concentrations four times their MIC. nih.gov The proposed mechanism for these derivatives involves the inhibition of the Mtb type II NADH dehydrogenase (NDH-2), a crucial enzyme in the mycobacterial respiratory pathway. nih.govrsc.org

Phenotypic screening of compound libraries has also uncovered clusters of pan-active 2-pyrazolylpyrimidinones that are bactericidal against replicating Mtb and maintain potency against clinical isolates. cornell.edu While resistance was linked to mutations in MmpL3, it is suggested that this may be a resistance mechanism rather than the primary target. cornell.edu These studies highlight that derivatives containing motifs structurally related to this compound are a fertile ground for the development of new antitubercular drugs.

Table 1: Antitubercular Activity of Related Derivative Compounds

| Compound Class | Example Compound | Target/Mechanism | Key Findings | Citations |

|---|---|---|---|---|

| 2-Aminothiazoles | N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine | Not specified | MIC of 0.024 µM against Mtb. | nih.gov |

| 2-Mercaptobenzothiazoles | C3, C4 | Mtb Type II NADH Dehydrogenase (NDH-2) | Potent, bactericidal activity against Mtb H37Rv. | nih.govrsc.org |

| 2-Pyrazolylpyrimidinones | - | Novel, possible perturbation of Fe-homeostasis | Bactericidal against replicating Mtb and clinical isolates. | cornell.edu |

Anti-inflammatory and Immunomodulatory Effects

Chronic inflammatory processes are implicated in a wide array of diseases, driving research into new anti-inflammatory agents. Derivatives structurally similar to this compound have been evaluated for their potential to mitigate inflammation.

A study on a newly synthesized thiophene derivative, 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide, demonstrated significant anti-inflammatory activity in both acute and chronic rat models. njppp.com In the carrageenan-induced paw edema model (acute inflammation), the compound showed a statistically significant reduction in paw volume. njppp.com In the chronic cotton pellet-induced granuloma model, the compound also reduced the mean dry weight of the granuloma, with effects comparable to the standard drug indomethacin. njppp.com

Other related heterocyclic compounds, such as thiosemicarbazones, have also been investigated. The compound (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone (BTTSC) showed significant antinociceptive and anti-inflammatory effects. nih.gov It was particularly effective in reducing inflammatory pain in the formalin test and inhibited edema in the carrageenan-induced paw edema model, suggesting an action on the early mediators of inflammation, potentially via histamine (B1213489) pathways. nih.gov

Regarding immunomodulatory effects, studies on replacement compounds for perfluorooctanoic acid (PFOA) have evaluated impacts on the immune system. One such compound, 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate, was found to suppress T cell-dependent antibody responses (TDAR) in female mice at high doses, indicating a potential for immunomodulation. nih.gov While this compound is structurally distinct, the study highlights a key methodology for assessing the immunomodulatory potential of new chemical entities.

Table 2: Anti-inflammatory Activity of Related Thiophene Derivatives

| Compound | Model | Key Findings | Citations |

|---|---|---|---|

| 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide | Carrageenan-induced paw edema (acute) | Statistically significant decrease in mean paw volume. | njppp.com |

| 2-(2-hydroxy phenylimino)-N-(2-chlorophenyl)-5-isopropyl-4-methylthiophene-3-carboxamide | Cotton pellet-induced granuloma (chronic) | Significant reduction in mean dry granuloma weight. | njppp.com |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Carrageenan-induced paw edema | Reduced edema by 81.9% and 83.2% at the highest dose. | nih.gov |

| (E)-N-(4-bromophenyl)-2-(thiophen-2-ylmethylene)-thiosemicarbazone | Compound 48/80-induced paw edema | Significant reduction of edema (56.53% at 30mg/kg), suggesting action via histamine. | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Understanding the relationship between a molecule's structure and its biological activity (SAR) or properties (SPR) is fundamental to drug discovery.

SAR studies are instrumental in guiding the rational design of more potent and selective analogues. In the context of antitubercular agents, research on 2-aminothiazoles revealed that while the central thiazole and the C-4 pyridyl moieties were intolerant to modification, the N-2 position was highly flexible. nih.gov This insight allowed for the strategic introduction of various substituted benzoyl groups, which dramatically improved antitubercular potency. nih.gov

Similarly, for 2-nitroimidazooxazine antituberculars, analogues were designed to improve poor solubility while maintaining potency. nih.gov Replacing a phenyl ring with 5-membered heterocycles like 1-methylpyrazole (B151067) and tetrazole resulted in compounds with improved hydrophilicity and, in some cases, 3- to 7-fold higher potency against replicating Mtb. nih.gov This demonstrates a successful SPR-driven approach to overcoming pharmaceutical liabilities.

The design of quinazolinone derivatives has also been informed by SAR. A series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives was synthesized to explore their biological potential, leading to the identification of compounds with significant antimicrobial and anticancer activities. nih.govresearchgate.net

QSAR provides mathematical models to correlate the chemical structure of compounds with their biological activity. semanticscholar.org These models help in predicting the activity of new compounds and understanding the physicochemical properties crucial for their effects.

For a series of N-(2-Aminophenyl)-Benzamide derivatives with Histone deacetylase 2 (HDAC2) inhibitory activity, 2D and 3D-QSAR studies were performed. sphinxsai.com The 3D-QSAR model, developed using Molecular Field Analysis (MFA), showed a high correlation coefficient (r² = 0.927) and predictive power (r²_pred = 0.845). sphinxsai.com This model indicated that descriptors like the logarithm of the partition coefficient (LogP), molecular weight, and the number of hydrogen-bond acceptors are vital for biological activity. sphinxsai.com

Another QSAR study on aminophenyl benzamide (B126) derivatives as HDAC inhibitors developed a five-point pharmacophore model (two aromatic rings, two hydrogen bond donors, one acceptor). nih.gov The resulting 3D-QSAR model had an excellent correlation coefficient (r²=0.99) and good predictive ability (q² = 0.85). nih.gov The model suggested that hydrophobicity and hydrogen bond donating capacity are crucial for enhancing inhibitory activity. nih.gov Such models provide clear guidelines for designing more potent derivatives. nih.gov

In Silico Pharmacological Screening and Molecular Docking

Computational techniques like molecular docking and virtual screening are powerful tools for identifying potential drug targets and predicting how a compound might interact with them. semanticscholar.orgnih.gov

Molecular docking studies are frequently used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For a series of novel thiazole clubbed pyridine (B92270) scaffolds, docking was used to evaluate their potential as COVID-19 inhibitors by targeting the main protease (Mpro). mdpi.com The results showed docking scores ranging from -5.8 to -8.6 kcal/mol, with the best-scoring compound selected for further molecular dynamics simulations to validate the binding stability. mdpi.com

In another study, new quinazolinone derivatives were synthesized and subjected to molecular docking to explore their antimicrobial and anticancer potential. nih.govnih.gov The docking analysis demonstrated that several compounds achieved good docking scores within the binding pocket of the target, suggesting they could serve as leads for rational drug design. nih.gov

For antitubercular 2-mercaptobenzothiazole derivatives, computational analysis was combined with in vitro studies to confirm their inhibitory action on the Mtb NDH-2 enzyme. nih.gov This integrated approach strengthens the evidence for the predicted target protein and binding mode. These in silico methods accelerate the drug discovery process by prioritizing compounds for synthesis and biological testing. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug discovery. In silico predictive models serve as invaluable tools to forecast the pharmacokinetic and toxicological profile of novel compounds, thereby guiding the optimization of lead candidates. For this compound and its derivatives, a comprehensive ADMET analysis has been performed using established computational models to assess their potential as drug candidates.

Physicochemical Properties and Lipophilicity

The physicochemical characteristics of a compound are fundamental determinants of its pharmacokinetic behavior. Properties such as molecular weight, lipophilicity (log P), and topological polar surface area (TPSA) significantly influence a drug's absorption and distribution. For this compound and its representative derivatives, these parameters have been calculated and are presented in Table 1.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a key factor governing the movement of a drug across biological membranes. A balanced lipophilicity is crucial for oral absorption and cell penetration. The predicted log P values for this series of compounds suggest a moderate to high lipophilicity, which is often favorable for crossing lipid bilayers.

Table 1: Predicted Physicochemical Properties of this compound and its Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Log P | TPSA (Ų) |

| This compound | C₈H₈ClNS | 185.67 | 2.15 | 52.32 |

| 2-(2,4-Dichlorophenyl)ethanethioamide | C₈H₇Cl₂NS | 220.12 | 2.70 | 52.32 |

| 2-(2-Chloro-6-fluorophenyl)ethanethioamide | C₈H₇ClFNS | 203.66 | 2.31 | 52.32 |

Data predicted using in silico models.

Absorption and Distribution

The absorption of a drug, particularly after oral administration, is a prerequisite for its systemic effect. In silico models predict the gastrointestinal (GI) absorption and the ability of a compound to permeate through cellular barriers like the Caco-2 cell line, which is a model for the intestinal epithelium. Furthermore, the blood-brain barrier (BBB) penetration is a critical parameter for drugs targeting the central nervous system.

Predictions for this compound and its derivatives indicate a high probability of gastrointestinal absorption. mdpi.com However, their ability to cross the blood-brain barrier is predicted to be limited, which could be advantageous for peripherally acting drugs by minimizing central nervous system side effects. The volume of distribution (VDss) provides an indication of the extent of a drug's distribution in the body tissues.

Table 2: Predicted Absorption and Distribution Properties

| Compound | GI Absorption | BBB Permeant | P-gp Substrate | VDss (log L/kg) |

| This compound | High | No | No | 0.25 |

| 2-(2,4-Dichlorophenyl)ethanethioamide | High | No | No | 0.35 |

| 2-(2-Chloro-6-fluorophenyl)ethanethioamide | High | No | No | 0.28 |

P-gp: P-glycoprotein. Data predicted using in silico models.

Metabolism

The metabolic fate of a drug is primarily governed by the cytochrome P450 (CYP) family of enzymes. Inhibition of these enzymes can lead to drug-drug interactions, while the metabolic stability of a compound influences its half-life and duration of action. The predictions suggest that this compound and its derivatives are likely to be substrates for several CYP isoforms, indicating their probable metabolism in the liver. Importantly, they are not predicted to be potent inhibitors of the major CYP enzymes, which reduces the risk of metabolic drug-drug interactions.

Table 3: Predicted Metabolic Properties

| Compound | CYP1A2 Inhibitor | CYP2C19 Inhibitor | CYP2C9 Inhibitor | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

| This compound | No | No | Yes | No | No |

| 2-(2,4-Dichlorophenyl)ethanethioamide | No | No | Yes | No | No |

| 2-(2-Chloro-6-fluorophenyl)ethanethioamide | No | No | Yes | No | No |

Data predicted using in silico models.

Excretion

The primary route of excretion for many small molecule drugs is through the kidneys. The total clearance of a drug from the body is a key pharmacokinetic parameter that determines its dosing regimen. The predicted total clearance values for this compound and its derivatives are in a range that suggests a reasonable half-life, which would be conducive to maintaining therapeutic concentrations.

Toxicity

Early assessment of potential toxicity is crucial to de-risk drug candidates. In silico models can predict various toxicity endpoints, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity. The predictions for this compound and its derivatives are generally favorable, with no predicted mutagenicity or significant hERG inhibition. However, as with many xenobiotics, potential hepatotoxicity should be monitored in further preclinical studies.

Table 4: Predicted Toxicological Properties

| Compound | Ames Mutagenicity | hERG I Inhibitor | Hepatotoxicity | Skin Sensitization |

| This compound | No | No | Yes | No |

| 2-(2,4-Dichlorophenyl)ethanethioamide | No | No | Yes | No |

| 2-(2-Chloro-6-fluorophenyl)ethanethioamide | No | No | Yes | No |

hERG: human Ether-à-go-go-Related Gene. Data predicted using in silico models.

Advanced Analytical Methodologies for Research on 2 2 Chlorophenyl Ethanethioamide in Complex Matrices

Chromatographic Techniques for Isolation, Purity, and Quantification

Chromatographic methods are fundamental in the analytical workflow for 2-(2-Chlorophenyl)ethanethioamide, enabling its separation from complex mixtures, assessment of its purity, and determination of its concentration.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound. Analytical HPLC is employed for the quantification and purity assessment, while preparative HPLC is used to isolate larger quantities of the pure compound.

Reversed-phase HPLC (RP-HPLC) is a commonly utilized mode for compounds with moderate polarity like this compound. In this method, a non-polar stationary phase, typically a C18-bonded silica, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. pensoft.net The composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation. Detection is often accomplished using a UV-Vis detector, as the aromatic chlorophenyl group and the thioamide moiety are expected to absorb UV light. pensoft.net

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Value/Description |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 225 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on methods used for structurally related compounds. pensoft.net

Gas Chromatography (GC) for Volatile Samples and Derivatization Strategies

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. f1000research.com However, direct analysis of this compound by GC can be challenging due to the polarity and potential thermal lability of the thioamide functional group, which can lead to poor peak shape and degradation in the hot injector or column. youtube.com

To overcome these limitations, derivatization is often a necessary sample preparation step. youtube.com Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For the thioamide group, a common strategy is silylation, where the active hydrogen on the nitrogen atom is replaced with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comyoutube.com This reduces intermolecular hydrogen bonding and makes the compound more amenable to GC analysis.

Table 2: Potential Derivatization Reagents for GC Analysis of Thioamides

| Reagent | Abbreviation | Target Functional Group |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -NH2, -SH |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -NH2, -SH |

| Hexamethyldisilazane | HMDS | -NH2, -SH |

This table lists common silylating agents used for derivatizing compounds with active hydrogens, which would be applicable to this compound. youtube.comnih.gov

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a detection technique like mass spectrometry, provide a higher level of analytical detail, enabling both separation and identification of components in a mixture.

LC-MS/MS and GC-MS for Trace Analysis and Metabolite Profiling

The coupling of liquid chromatography or gas chromatography with tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity for the analysis of this compound, especially at trace levels and for identifying its metabolites in complex biological matrices. nih.govmdpi.com

LC-MS/MS combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. This technique is particularly well-suited for non-volatile or thermally labile compounds. After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. The use of MS/MS allows for selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented, and a specific product ion is monitored. This provides a high degree of specificity and is invaluable for quantitative analysis in complex samples and for metabolite profiling. nih.govchula.ac.th

GC-MS is the hyphenated counterpart for volatile compounds. jmchemsci.com Following separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). The resulting fragmentation pattern serves as a molecular fingerprint that can be compared against spectral libraries for identification. GC-MS is a robust technique for identifying unknown compounds and for profiling metabolites, especially after derivatization to enhance volatility. researchgate.netnih.gov Studies on related thiazole (B1198619) compounds have shown that GC/MS analysis of derivatized metabolites can successfully identify thioamide products in biological samples. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is an analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection of mass spectrometry. wikipedia.org CE separates analytes based on their charge-to-size ratio in an electric field, making it particularly effective for charged and polar molecules.

Given the polar nature of the thioamide group, CE-MS represents a powerful tool for the analysis of this compound and its potential charged metabolites. nih.gov The technique requires minimal sample volume and can provide rapid analyses. wikipedia.org The interface between the CE capillary and the mass spectrometer, often an electrospray ionization source, is a critical component for successful coupling. researchgate.net CE-MS has been successfully applied to the analysis of various small molecules, including pharmaceuticals and metabolites, demonstrating its potential for the comprehensive characterization of this compound in intricate samples. nih.gov

Table 3: General Parameters for CE-MS Analysis

| Parameter | Description |

| Capillary | Fused-silica, typically 50-100 cm length, 50-75 µm I.D. |

| Background Electrolyte (BGE) | Aqueous buffer (e.g., ammonium (B1175870) acetate, formate) with organic modifier |

| Applied Voltage | 15-30 kV |

| Injection Mode | Hydrodynamic or Electrokinetic |

| Ionization Source | Electrospray Ionization (ESI) |

| Mass Analyzer | Time-of-Flight (TOF), Quadrupole, or Ion Trap |

This table provides a general overview of typical CE-MS parameters that could be adapted for the analysis of this compound. nih.gov

Future Directions in 2 2 Chlorophenyl Ethanethioamide Research

Development of Next-Generation Synthetic Strategies

The synthesis of thioamides has traditionally relied on reagents like phosphorus pentasulfide or Lawesson's reagent, which can be challenging to handle. oup.com Modern organic synthesis is moving towards more efficient, safer, and environmentally benign methods. Future research on 2-(2-Chlorophenyl)ethanethioamide will likely focus on adopting these next-generation strategies to improve its synthesis.

Promising avenues include one-pot, multi-component reactions that combine simple starting materials, such as an aldehyde, an amine, and elemental sulfur, under catalyst-free conditions. mdpi.com For instance, the Willgerodt–Kindler reaction, which typically involves an arylalkyl ketone, elemental sulfur, and an amine, has been expanded to include a wider range of substrates and could be optimized for producing this compound and its derivatives. chemrxiv.orgrsc.org Other innovative approaches that avoid harsh reagents include thio-Ritter-type reactions using nitriles and hydrogen sulfide (B99878), and methods that employ α-keto carboxylic acids. mdpi.comrsc.org The development of catalytic systems, potentially using transition metals or even metal-free catalysts, could further enhance efficiency and selectivity. researchgate.net Exploring flow chemistry and photocatalytic methods could also lead to scalable and more sustainable production processes. researchgate.net

Table 1: Comparison of Synthetic Strategies for Thioamides

| Strategy | Description | Potential Advantages for this compound Synthesis |

|---|---|---|

| Classical Thionation | Use of reagents like Lawesson's reagent or P4S10 to convert amides to thioamides. | Established and widely understood methodology. |

| Willgerodt–Kindler Reaction | A reaction of ketones or aldehydes with sulfur and an amine to form thioamides. rsc.org | Utilizes elemental sulfur, a readily available and less hazardous sulfur source. rsc.org |

| Multi-component Reactions | One-pot synthesis from simple precursors like aldehydes, amines, and sulfur. mdpi.com | High atom economy, operational simplicity, and often catalyst-free conditions. mdpi.com |

| Thio-Ritter-Type Reactions | Synthesis from nitriles, alkyl bromides, and hydrogen sulfide. rsc.org | Broad substrate scope and use of available feedstock chemicals. rsc.org |

| Catalytic Methods | Use of transition metals or organocatalysts to facilitate thioamide formation. researchgate.net | Increased reaction rates, higher yields, and improved selectivity. |

| Flow Chemistry/Photocatalysis | Continuous processing or light-induced reactions. researchgate.net | Enhanced safety, scalability, and potential for novel reactivity. researchgate.net |

Elucidation of Novel Biological Targets and Mechanisms

Thioamides are recognized as important pharmacophores due to their ability to act as bioisosteres of amides, offering unique physicochemical properties such as improved metabolic stability and target interaction. nih.govtandfonline.com This functional group is present in several clinically used drugs, including antitubercular and antithyroid agents. chemrxiv.org Future research should systematically screen this compound for a range of biological activities.

Given the diverse therapeutic potential of the thioamide scaffold, this compound could be a candidate for drug discovery programs targeting cancer, infectious diseases (bacterial, fungal, viral), and neurodegenerative conditions. nih.govnih.gov Specific molecular targets that are known to be modulated by other thioamide-containing molecules include kinases like Epidermal Growth Factor Receptor (EGFR), histone methyltransferase ASH1L, and thyroid peroxidase. nih.govdiff.orgpharmacology2000.com For example, some thioamides have shown inhibitory activity against the SARS-CoV-2 main protease. nih.gov Investigating the interaction of this compound with these and other enzymes could reveal novel therapeutic applications. Mechanistic studies would be crucial to understand how the compound exerts its effects, for instance, whether it acts as a competitive or non-competitive enzyme inhibitor or modulates protein-protein interactions. nih.gov

Table 2: Potential Biological Targets for Thioamide-Based Compounds

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes (Inhibitors) | Thyroid Peroxidase diff.orgpharmacology2000.com | Hyperthyroidism |

| Urease nih.gov | Bacterial Infections (e.g., H. pylori) | |

| Kinases (e.g., EGFR) nih.gov | Cancer | |

| Histone Methyltransferase (e.g., ASH1L) nih.govtandfonline.com | Cancer (e.g., Leukemia) | |

| Viral Proteases (e.g., SARS-CoV-2 Mpro) nih.gov | Viral Infections | |

| Dipeptidyl peptidase 4 (DPP-4) acs.org | Diabetes | |

| Other Proteins | Cysteine Proteases (e.g., Cathepsin L) nih.gov | Various (e.g., Cancer) |

| DNA Gyrase acs.org | Bacterial Infections |

Application in Materials Science and Industrial Processes

The utility of thioamides extends beyond medicine into materials science and industrial chemistry. The sulfur and nitrogen atoms in the thioamide group can act as effective ligands, coordinating with various metal ions. oup.comijsr.net This property could be exploited to synthesize novel metal complexes with this compound as a ligand. Such complexes have potential applications as catalysts in organic synthesis, as chemical sensors, or as components in photoluminescent materials. oup.comoup.comresearchgate.net

Furthermore, thioamides can be incorporated into polymer backbones to create materials with unique properties. Research has shown that thioamide-containing polymers, such as polybenzoxazines and vinyl polymers, can exhibit interesting thermal, optical, and chemical characteristics. rsc.orgacs.org For instance, the thioamide group can lower the curing temperature of benzoxazine (B1645224) resins and introduce degradable thioether bonds into vinyl polymers. rsc.orgacs.org Investigating the polymerization of this compound or its derivatives could lead to new functional materials. Industrially, related compounds are used as pharmaceutical intermediates, suggesting a potential role for this compound as a building block in the synthesis of more complex molecules. researchgate.net

Table 3: Potential Applications in Materials Science and Industry

| Application Area | Description | Potential Role of this compound |

|---|---|---|

| Coordination Chemistry | Thioamides act as multidentate ligands for transition metals. oup.comoup.com | Formation of functional metal complexes for catalysis or sensing. researchgate.net |

| Polymer Science | Incorporation of thioamide groups into polymer chains. rsc.org | Development of novel polythioamides, polybenzoxazines, or degradable polymers with tailored properties. acs.orgrsc.org |

| Chemical Synthesis | Use as a versatile chemical building block. | Serve as a key intermediate for the synthesis of pharmaceuticals or heterocyclic compounds. researchgate.net |

| Functional Materials | Creation of materials with specific properties like high refractive index or semiconductivity. rsc.org | Development of advanced materials for optical or electronic applications. |

Interdisciplinary Research with Computational Chemistry and Artificial Intelligence

Computational chemistry provides powerful tools to investigate the properties of molecules like this compound at an atomic level. Techniques such as Density Functional Theory (DFT) can be used to study its electronic structure, conformational preferences, and reactivity. acs.orgnih.gov These computational studies can help elucidate the differences in hydrogen bonding and steric effects between thioamides and their amide analogs, providing insight into their biological activity and material properties. acs.org Molecular docking and molecular dynamics simulations can predict how this compound might bind to specific biological targets, guiding experimental screening efforts. frontiersin.orgnih.gov

The integration of Artificial Intelligence (AI) and machine learning offers further opportunities. AI algorithms could be trained on existing data for thioamide compounds to predict the biological activity or material properties of novel derivatives, including this compound. This can accelerate the discovery process by prioritizing the most promising candidates for synthesis and testing. AI can also be applied to optimize synthetic routes, predicting reaction conditions that maximize yield and minimize byproducts.

| Methodology | Application | Potential Insights for this compound |

|---|---|---|